![molecular formula C15H17ClN2O2 B2789977 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2196076-67-0](/img/structure/B2789977.png)
1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one, also known as CBR-5884, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of diazepines and has been found to have interesting pharmacological properties. In
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been found to have neuroprotective effects and can reduce the severity of ischemic stroke. In psychiatry, this compound has been studied for its anxiolytic and antidepressant effects. In oncology, this compound has been found to have antitumor properties and can inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one is not fully understood. However, it is known that this compound acts as a positive allosteric modulator of the GABA-A receptor. This leads to an increase in the activity of the receptor, resulting in anxiolytic and sedative effects. This compound has also been found to inhibit the activity of the enzyme histone deacetylase, which can lead to epigenetic changes and alter gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety and depression-like behaviors. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to reduce the severity of ischemic stroke and protect against neurodegeneration. This compound has also been found to have antitumor properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the role of this compound in the regulation of gene expression and epigenetic changes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound with potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
The synthesis of 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves the reaction of 4-chlorobenzoyl chloride with 1,4-diazepan-1-ylprop-2-en-1-one in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 105-107°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Propiedades
IUPAC Name |
1-[4-(4-chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-14(19)17-8-3-9-18(11-10-17)15(20)12-4-6-13(16)7-5-12/h2,4-7H,1,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHJEBQFVWQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789894.png)
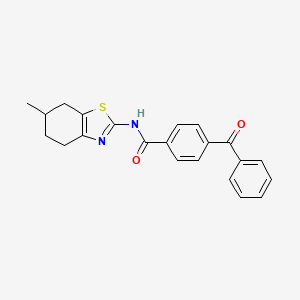
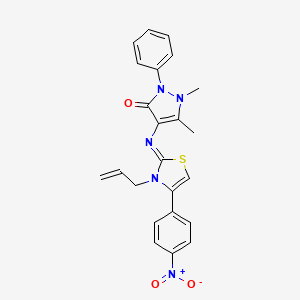
![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2789902.png)
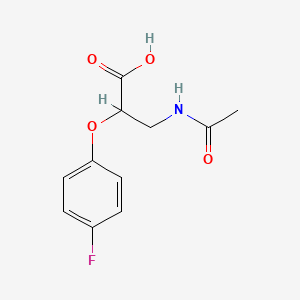
![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2789906.png)
![[4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2789908.png)
![{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2789909.png)
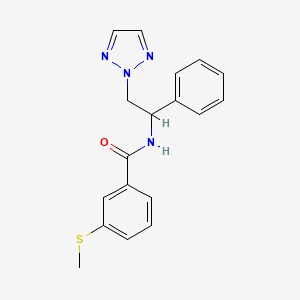
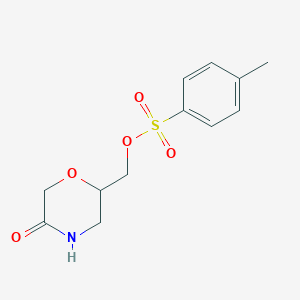


![1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone](/img/structure/B2789915.png)
